molecular formula C14H27N3O3 B13171254 tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate

Cat. No.: B13171254
M. Wt: 285.38 g/mol
InChI Key: UONQVPBRNFNSFQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an aminobutanoyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in biochemical assays .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate is unique due to its specific structural features, such as the combination of a piperidine ring with an aminobutanoyl group and a tert-butyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-5-11(15)12(18)17-8-6-10(7-9-17)16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)

InChI Key

UONQVPBRNFNSFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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